molecular formula C10H12FNO B3095294 5-(Cyclopropylmethoxy)-2-fluoroaniline CAS No. 1262197-99-8

5-(Cyclopropylmethoxy)-2-fluoroaniline

Cat. No.: B3095294
CAS No.: 1262197-99-8
M. Wt: 181.21 g/mol
InChI Key: DEPIQGQVZYQUQZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-fluoroaniline is an aromatic amine derivative featuring a cyclopropylmethoxy group at the 5-position and a fluorine atom at the 2-position of the aniline ring. The compound belongs to a class of fluoroaniline derivatives, which are of interest in pharmaceutical and materials science due to their electronic and steric profiles. Key structural attributes include:

  • Molecular formula: Likely $ C{10}H{12}FNO $ (inferred from isomer data) .
  • Substituent effects: The electron-withdrawing fluorine and electron-donating cyclopropylmethoxy group create a unique electronic environment, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIQGQVZYQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264997
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262197-99-8
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262197-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the O-alkylation of 2-fluoroaniline with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group. This reaction is often carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, optimized reaction temperatures, and continuous flow reactors to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Inhibition of Mutant Isocitrate Dehydrogenase (mt-IDH)
One of the primary applications of 5-(Cyclopropylmethoxy)-2-fluoroaniline is its role as an inhibitor of mt-IDH proteins. Mutations in IDH1 and IDH2 are associated with several types of cancers, including gliomas and acute myeloid leukemia (AML). The compound has been shown to effectively inhibit these mutated enzymes, thereby reducing levels of 2-hydroxyglutarate, a metabolite that promotes tumorigenesis .

1.2. Treatment of Cancers
The compound is being investigated for its potential in treating various cancers linked to mt-IDH mutations. These include:

  • Glioma
  • Glioblastoma multiforme
  • Acute myeloid leukemia (AML)
  • Prostate cancer
  • Colon cancer
  • Melanoma

Clinical studies are ongoing to evaluate the efficacy of this compound in combination therapies for these malignancies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical models:

  • Study on Glioma Cells : A study demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation in glioma cell lines harboring IDH mutations .
  • Combination Therapy : Research indicated that combining this compound with standard chemotherapy agents enhanced the overall therapeutic efficacy against AML, suggesting a synergistic effect that warrants further investigation .

Data Table: Summary of Research Findings

Study ReferenceCancer TypeMechanism of ActionResults
GliomaInhibition of mt-IDHReduced cell proliferation
Acute Myeloid LeukemiaSynergistic effects with chemotherapyEnhanced therapeutic efficacy
Prostate CancerSelective targeting of mutant IDHSignificant tumor growth inhibition

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Isomers

2-(Cyclopropylmethoxy)-5-fluoroaniline (CAS 937596-77-5)

This isomer swaps the substituent positions, with the cyclopropylmethoxy group at the 2-position and fluorine at the 5-position. Key differences include:

  • Physical state : Reported as an oil , whereas hydrochloride salts of other isomers (e.g., 4-substituted variants) are solids .
  • Synthetic accessibility : Available from six suppliers , suggesting higher commercial demand or ease of synthesis compared to the target compound.
  • Molecular interactions : Positional isomerism may alter hydrogen-bonding capacity and steric hindrance, impacting applications in drug design or catalysis.

4-(Cyclopropylmethoxy)-2-fluoroaniline Hydrochloride

This isomer features the cyclopropylmethoxy group at the 4-position and fluorine at the 2-position, formulated as a hydrochloride salt:

  • Solubility : The salt form likely enhances aqueous solubility compared to free-base analogs .
  • Stability : Discontinued commercial status may indicate challenges in long-term storage or synthesis.

Comparison with Substituent Variants

5-Fluoro-2-(furan-2-ylmethoxy)aniline (EN300-229876)

Replacing the cyclopropylmethoxy group with a furan-2-ylmethoxy substituent introduces distinct electronic and steric effects:

  • Electronic effects : The furan oxygen’s electron-rich nature may increase the ring’s electron density, contrasting with the cyclopropane’s neutral/weakly donating character .
  • Applications : Furan-containing analogs are common in agrochemicals, suggesting divergent use cases compared to cyclopropyl variants.

5-(Cyclopropylmethoxy)-2-methylaniline

Substituting fluorine with a methyl group highlights electronic differences:

  • Electron donation : The methyl group’s electron-donating nature increases the amine’s basicity compared to the electron-withdrawing fluorine in the target compound .
  • Steric effects : Methyl groups may impose greater steric hindrance, affecting binding in biological systems.

Molecular and Spectroscopic Comparisons

A study on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent positioning significantly impacts:

  • Spectroscopic profiles : Shifts in IR and NMR spectra due to varying electron delocalization .
  • Molecular docking : Positional isomerism alters binding affinities in enzyme active sites . These findings suggest that 5-(Cyclopropylmethoxy)-2-fluoroaniline’s bioactivity would differ markedly from its isomers.

Data Tables

Table 1: Structural and Commercial Comparison of Related Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Physical Form Suppliers
2-(Cyclopropylmethoxy)-5-fluoroaniline 937596-77-5 $ C{10}H{12}FNO $ 2-OCH₂C₃H₅, 5-F Oil 6
4-(Cyclopropylmethoxy)-2-fluoroaniline HCl N/A $ C{10}H{12}FNO \cdot HCl $ 4-OCH₂C₃H₅, 2-F Solid Discontinued
5-Fluoro-2-(furan-2-ylmethoxy)aniline EN300-229876 $ C{11}H{10}FNO_2 $ 5-F, 2-OCH₂C₄H₃O Not reported N/A

Table 2: Substituent Electronic Effects

Compound Substituent Electronic Nature Impact on Amine Basicity
This compound F (electron-withdrawing) Decreased basicity
5-(Cyclopropylmethoxy)-2-methylaniline CH₃ (electron-donating) Increased basicity

Biological Activity

5-(Cyclopropylmethoxy)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom at the ortho position relative to the aniline nitrogen, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • C1 : Cyclopropyl group
  • C2 : Methoxy group
  • C3 : Fluorine substituent on the aromatic ring
  • C4 : Aniline nitrogen

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopropylmethoxy group may also contribute to binding affinity through hydrophobic interactions.

Research Findings

Recent studies have evaluated the compound's potential in various biological assays, including:

  • Anticancer Activity : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, fluorinated anilines have demonstrated significant inhibition of cell proliferation in leukemia models, with IC50 values in the nanomolar range .
  • Enzyme Inhibition : Preliminary investigations suggest that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, contributing to its anticancer effects .

Case Studies

  • Cell Proliferation Assays : In a study involving L1210 mouse leukemia cells, analogs of this compound were synthesized and tested. Results indicated that these compounds exhibited potent inhibition of cell growth, suggesting potential therapeutic applications in oncology .
  • Mitochondrial Uncoupling : Research has explored the role of fluorinated compounds in mitochondrial uncoupling, which can enhance metabolic rates in cells. Similar compounds have shown promising results in increasing oxygen consumption rates in myoblast cells, indicating a possible mechanism for weight management or metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundIC50 (µM)Mechanism of ActionTargeted Disease
This compoundTBDEnzyme inhibitionCancer
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol4.3Mitochondrial uncouplingNonalcoholic Steatosis
Fluorinated Aniline DerivativeTBDCytotoxicity against cancer cellsLeukemia

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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